molecular formula C16H17F3N6O6S B165941 Triflusulfuron CAS No. 135990-29-3

Triflusulfuron

Cat. No. B165941
CAS RN: 135990-29-3
M. Wt: 478.4 g/mol
InChI Key: AKTQJCBOGPBERP-UHFFFAOYSA-N
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Description

Triflusulfuron methyl, known as methyl 2-[[[[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]amino]carbonyl]amino]sulfonyl]-3-methylbenzoate, is a selective postemergence sulfonylurea herbicide used for controlling a variety of broadleaf weeds and grasses in sugar beets (Beta vulgaris). It operates by inhibiting acetolactate synthase (ALS), an enzyme crucial for branched-chain amino acid biosynthesis. This herbicide is particularly noted for its safety on sugar beets, which are typically sensitive to residual sulfonylureas in soil .

Synthesis Analysis

The synthesis of this compound and related compounds often involves the use of powerful reagents and catalysts. For instance, trifluoromethanesulfonic anhydride is used in the activation of thioglycosides to form glycosyl triflates, which are then converted to glycosides . Similarly, silver triflate is used as a co-catalyst in the synthesis of isocoumarins from 2-alkynylbenzoates . These methods highlight the importance of triflate-based reagents in the synthesis of complex molecules, which could be related to the synthesis pathways of this compound methyl.

Molecular Structure Analysis

The molecular structure of this compound is not directly discussed in the provided papers. However, the structure of related triflate compounds has been studied. For example, the geometric structure and conformational properties of trifluoromethyl chlorosulfonate have been determined using X-ray crystallography and other experimental methods, revealing a single conformer with a gauche orientation of the CF3 group relative to the S-Cl bond . This type of structural analysis is crucial for understanding the reactivity and stability of triflate compounds, which may be extrapolated to this compound.

Chemical Reactions Analysis

This compound methyl undergoes rapid metabolism in sugar beets, with a half-life of 35 hours. The initial metabolism involves nucleophilic attack by glutathione at the urea carbonyl group, producing various metabolites. The presence of a 2,6-disubstituted sulfonamide is essential for this metabolism . Additionally, this compound methyl is rapidly metabolized by microbes such as Streptomyces griseolus and in rats, leading to a mixture of sulfonylurea metabolites identified using liquid chromatography/mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the properties of related compounds, such as trifluoroacetylsulfenyl trifluoroacetate, have been characterized. This compound has a skew structure with syn-syn conformation being the most stable, as determined by spectroscopic characterization and quantum chemical calculations . These findings on related compounds provide insights into the potential properties of this compound, such as stability and reactivity.

Scientific Research Applications

Selectivity in Sugar Beets

Triflusulfuron methyl is a selective postemergence sulfonylurea herbicide used for controlling broadleaf weeds and grasses in sugar beets (Beta vulgaris). Its selectivity is attributed to the rapid metabolism of this compound methyl in sugar beets, involving glutathione at the urea carbonyl group (Wittenbach et al., 1994).

Microbial and Animal Metabolism

This compound methyl undergoes rapid microbial metabolism by Streptomyces griseolus, with similar metabolites excreted by rats dosed with the herbicide. Metabolic reactions include oxidation, N-dealkylation, and ester hydrolysis (Dietrich et al., 1995).

Interaction with Organic Matter

Hydrophobic dissolved organic matter (HoDOM) extracted from municipal waste compost influences this compound methyl's behavior in soil and water, affecting its phytotoxicity and environmental fate (Gigliotti et al., 2005).

Effect on Hormone Production and Metabolism

This compound-methyl, among other pesticides, was evaluated for its additive effects on hormone production and xenobiotic metabolism in a human placental cell line. It did not affect progesterone production, unlike triazoles and prochloraz (Rieke et al., 2014).

Weed Control Efficacy

Studies on this compound's effectiveness in controlling broadleaf weeds in sugar beets reveal that its efficacy varies with herbicide combinations, timing, and rate. It works best when combined with other herbicides like desmedipham and phenmedipham (Morishita & Downard, 1995).

Pesticide Risk Assessment

A peer review of the pesticide risk assessment for this compound‐methyl indicates considerations for its environmental and human exposure impacts, identifying concerns and missing information required by the regulatory framework (Álvarez et al., 2022).

Interaction with Insecticides

Field experiments suggest interactions between this compound and insecticides like terbufos and chlorpyrifos in sugarbeet, with implications for crop safety and pesticide management (Downard et al., 1999).

Safety and Hazards

In case of exposure to Triflusulfuron, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6O6S/c1-8-5-4-6-9(11(26)27)10(8)32(29,30)24-14(28)21-12-20-13(25(2)3)23-15(22-12)31-7-16(17,18)19/h4-6H,7H2,1-3H3,(H,26,27)(H2,20,21,22,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQJCBOGPBERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)OCC(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159614
Record name Triflusulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135990-29-3
Record name Triflusulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135990293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triflusulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIFLUSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/019NSK845Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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